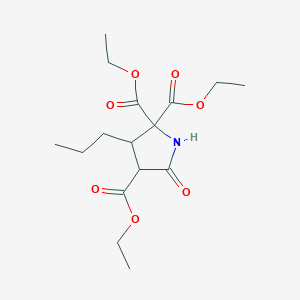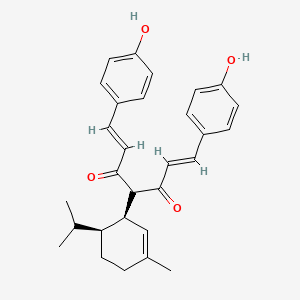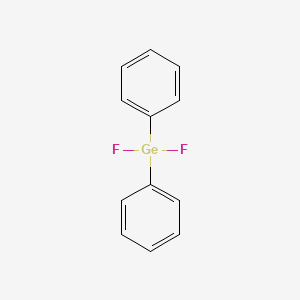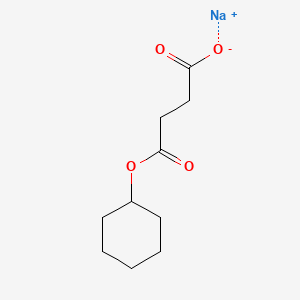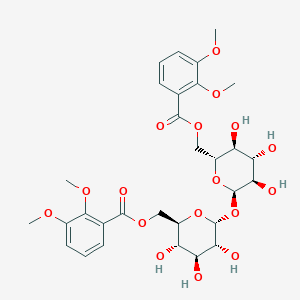
6,6'-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose is a synthetic compound known for its potential therapeutic applications, particularly in the field of ophthalmology. It has been studied for its anti-neovascularization effects, which are crucial in treating conditions like age-related macular degeneration .
Méthodes De Préparation
The preparation of 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose involves several synthetic routes. One method includes dissolving 2,3-dimethoxybenzoic acids and reacting them under specific conditions to form the desired compound . The industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in scientific research. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it has shown promise in inhibiting tumor angiogenesis and metastasis by suppressing the production of vascular endothelial growth factor (VEGF). This makes it a potential therapeutic agent for conditions like age-related macular degeneration and other diseases involving abnormal blood vessel growth .
Mécanisme D'action
The mechanism of action of 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose involves the inhibition of VEGF secretion through ROS-dependent signaling pathways. It effectively suppresses hypoxia-induced up-regulation of proteins like p-Akt, p-NF-κB, and HIF-1α. This leads to the inhibition of choroidal neovascularization by down-regulating VEGF in the retina through pathways such as Akt/NF-κB/HIF-1α and ERK/Nrf2/HO-1/HIF-1α .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose stands out due to its dual action on both VEGF inhibition and ROS suppression. Similar compounds include other benzoyl-trehalose derivatives, which may also inhibit VEGF but might not have the same efficacy in ROS suppression .
Propriétés
Formule moléculaire |
C30H38O17 |
|---|---|
Poids moléculaire |
670.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-[(2,3-dimethoxybenzoyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C30H38O17/c1-39-15-9-5-7-13(25(15)41-3)27(37)43-11-17-19(31)21(33)23(35)29(45-17)47-30-24(36)22(34)20(32)18(46-30)12-44-28(38)14-8-6-10-16(40-2)26(14)42-4/h5-10,17-24,29-36H,11-12H2,1-4H3/t17-,18-,19-,20-,21+,22+,23-,24-,29-,30-/m1/s1 |
Clé InChI |
ROEGNYZSLMABKO-FNYGWCGHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=C(C(=CC=C4)OC)OC)O)O)O)O)O)O |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C4=C(C(=CC=C4)OC)OC)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




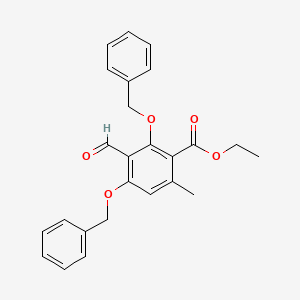
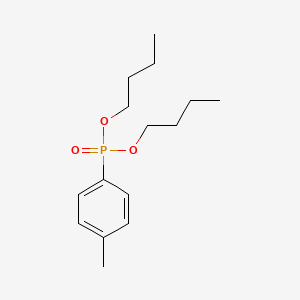
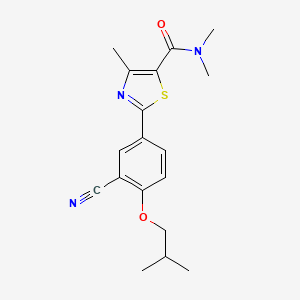
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
